1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid

Descripción general

Descripción

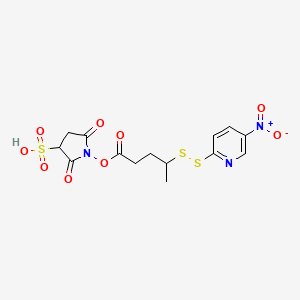

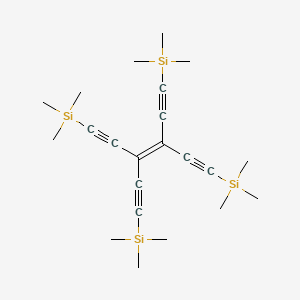

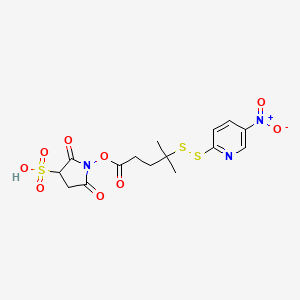

The compound “1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid” is a synthetic building block with terminal nitro and carboxylic acid groups with a disulfide bond in the center .

Synthesis Analysis

The synthesis of this compound involves complex cell signaling, ultimately inhibiting malignant progression . It is a bifunctional linker for antibody-drug-conjugation (ADC) .Molecular Structure Analysis

The molecular formula of this compound is C10H12N2O4S2 . It has terminal nitro and carboxylic acid groups with a disulfide bond in the center .Chemical Reactions Analysis

The compound is used as a synthetic building block and is involved in complex cell signaling .Physical And Chemical Properties Analysis

The molecular weight of the compound is 288.3 . It is a solid powder and is stored at -20°C .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- 5-Nitropyridine-2-sulfonic acid, a key component in the structure of the compound, is used as a precursor for the synthesis of various disubstituted pyridines. This synthesis involves oxidation and substitution reactions, enabling the creation of compounds with diverse chemical functionalities (Bakke et al., 2001).

Reactions and Mechanisms

- The reaction of nitropyridines with sulfite ions highlights the pathway to create disubstituted pyridines, emphasizing the role of 5-nitropyridine-2-sulfonic acid derivatives in chemical transformations (Bakke et al., 2000).

- Nitration studies of pyridine using dinitrogen pentoxide demonstrate the formation of various nitropyridine sulfonic acids, contributing to the understanding of reaction mechanisms and the generation of functionalized pyridines (Bakke & Ranes, 1997).

Application in Drug Synthesis

- Nitropyridines, including compounds related to 5-nitropyridine-2-sulfonic acid, play a significant role in the synthesis of potential anticancer agents, showcasing their relevance in medicinal chemistry and drug development (Temple et al., 1983).

Antiprotozoal Activity

- Pyridine thioaryl ethers synthesized from nitropyridine derivatives exhibit significant antiprotozoal activity. This highlights the utility of nitropyridine-based compounds, including those related to 5-nitropyridine-2-sulfonic acid, in developing treatments for protozoal infections (Fetisov et al., 2021).

Chemical Modification and Functionalization

- Various substitution reactions of 5-nitropyridine-2-sulfonic acid offer pathways to synthesize disubstituted pyridines with different functional groups, demonstrating the compound's versatility in chemical synthesis (Bakke & Sletvold, 2003).

Mecanismo De Acción

Target of Action

NO2-SPP-sulfo, also known as 1-((4-((5-Nitropyridin-2-yl)disulfanyl)pentanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .

Mode of Action

The compound acts as a linker in ADCs, connecting the antibody to the cytotoxic drug . The antibody part of the ADC targets specific antigens on cancer cells, allowing for selective delivery of the cytotoxic drug . The linker, NO2-SPP-sulfo, is cleavable, meaning it can be broken down to release the drug once the ADC has bound to the target cell .

Biochemical Pathways

The biochemical pathways involved in the action of NO2-SPP-sulfo are those related to the mechanism of ADCs. Once the ADC binds to the target antigen on the cancer cell, it is internalized into the cell where the linker is cleaved, releasing the cytotoxic drug . The drug then interacts with its target within the cell, leading to cell death .

Pharmacokinetics

The pharmacokinetics of NO2-SPP-sulfo are closely tied to those of the ADCs it is part of. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC will greatly impact the bioavailability of the cytotoxic drug . .

Result of Action

The result of the action of NO2-SPP-sulfo, as part of an ADC, is the selective delivery of a cytotoxic drug to cancer cells, leading to their death . By using a cleavable linker like NO2-SPP-sulfo, the cytotoxic drug can be specifically released within the target cell, reducing damage to healthy cells .

Action Environment

The action of NO2-SPP-sulfo and the ADCs it forms is influenced by various environmental factors. These can include the presence of the target antigen on the cell surface, the internal cellular environment which can affect linker cleavage, and the overall physiological state of the patient

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-[(5-nitropyridin-2-yl)disulfanyl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O9S3/c1-8(27-28-11-4-3-9(7-15-11)17(21)22)2-5-13(19)26-16-12(18)6-10(14(16)20)29(23,24)25/h3-4,7-8,10H,2,5-6H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZUQMMWCFGOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401145807 | |

| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

663598-66-1 | |

| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=663598-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B3182341.png)

![Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3182356.png)

![4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3182392.png)

![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)

![Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B3182432.png)

![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)